N-(Pyrrolidin-3-yl)propane-1-sulfonamide
Description
N-(Pyrrolidin-3-yl)propane-1-sulfonamide is a secondary amine sulfonamide derivative featuring a pyrrolidine ring linked to a propane sulfonamide group. Structurally, the compound combines a flexible pyrrolidine moiety with a sulfonamide group, a configuration common in kinase inhibitors.
Properties
Molecular Formula |
C7H16N2O2S |
|---|---|
Molecular Weight |
192.28 g/mol |
IUPAC Name |
N-pyrrolidin-3-ylpropane-1-sulfonamide |
InChI |
InChI=1S/C7H16N2O2S/c1-2-5-12(10,11)9-7-3-4-8-6-7/h7-9H,2-6H2,1H3 |
InChI Key |
ZWKQUCJFDUBTGP-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)NC1CCNC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Pyrrolidin-3-yl)propane-1-sulfonamide typically involves the reaction of pyrrolidine with propane sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions: N-(Pyrrolidin-3-yl)propane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Chemistry: N-(Pyrrolidin-3-yl)propane-1-sulfonamide is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the effects of sulfonamide derivatives on cellular processes. It serves as a model compound to investigate the interactions between sulfonamides and biological targets .
Medicine: Its structure can be modified to create derivatives with enhanced pharmacological properties .
Industry: In the industrial sector, this compound is used as an intermediate in the production of various chemicals. Its reactivity and stability make it suitable for use in large-scale manufacturing processes .
Mechanism of Action
The mechanism of action of N-(Pyrrolidin-3-yl)propane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The pyrrolidine ring can enhance the binding affinity of the compound to its targets, leading to increased biological activity .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit the activity of certain enzymes by binding to their active sites.
Receptors: It can interact with receptors on the cell surface, modulating signal transduction pathways.
Proteins: The compound can bind to proteins, altering their structure and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Table 1: Key Compounds and Properties
Structural Analysis
Abrocitinib integrates a rigid cyclobutyl group and pyrrolopyrimidine, enhancing binding affinity to JAK1 through conformational restraint . Fluorophenyl-containing analogs (e.g., and ) leverage halogenation for increased lipophilicity, improving membrane penetration but risking higher metabolic clearance .
Solubility and Bioavailability :
Research Findings and Implications
- This compound serves as a foundational scaffold for kinase inhibitor development, with its hydrochloride salt addressing solubility challenges. However, its simpler structure may necessitate structural optimization for clinical efficacy .
- Abrocitinib exemplifies how strategic incorporation of rigid and heterocyclic groups (e.g., pyrrolopyrimidine) enhances target engagement, validated in Phase III trials for atopic dermatitis .
- Fluorinated analogs (–2) demonstrate the trade-off between lipophilicity and metabolic stability, guiding design principles for next-generation inhibitors .
Biological Activity
N-(Pyrrolidin-3-yl)propane-1-sulfonamide is a sulfonamide compound characterized by its unique pyrrolidine ring structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific enzymes and pathways involved in various diseases.
Chemical Structure and Properties
The molecular formula for this compound is C₇H₁₅N₂O₂S, with a molecular weight of approximately 175.28 g/mol. The presence of the sulfonamide functional group is critical for its biological activity, allowing it to interact with various biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C₇H₁₅N₂O₂S |
| Molecular Weight | 175.28 g/mol |
| Functional Groups | Sulfonamide, Pyrrolidine |
| Solubility | Soluble in polar solvents |
This compound primarily acts as an inhibitor of Janus kinase 1 (JAK1), a key player in the signaling pathways that regulate immune responses and inflammation. By inhibiting JAK1, this compound may provide therapeutic effects in conditions characterized by excessive inflammation, such as autoimmune diseases .
Key Mechanisms:
- JAK1 Inhibition : Prevents the phosphorylation of downstream signaling proteins, disrupting inflammatory cytokine signaling.
- Antimicrobial Activity : Some studies suggest potential antimicrobial properties, although specific mechanisms remain to be fully elucidated .
Biological Activity
Research has demonstrated diverse biological activities associated with this compound:
- Antiinflammatory Effects : The inhibition of JAK1 can lead to reduced production of pro-inflammatory cytokines, which is beneficial in treating autoimmune disorders.
- Antimicrobial Properties : Preliminary studies indicate that similar compounds may exhibit antimicrobial effects against certain bacterial strains .
- Potential Anticancer Activity : By modulating kinase activity, there is potential for this compound to affect cancer cell proliferation and survival .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Study 1: JAK1 Inhibition
A study demonstrated that this compound effectively inhibited JAK1 activity in vitro, leading to decreased levels of inflammatory cytokines in cellular models. This suggests its potential application in treating inflammatory diseases .
Study 2: Antimicrobial Activity
In vitro assays showed that related sulfonamide compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating a possible spectrum of antimicrobial effects for this compound .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| N-(Methyl)-N-(pyrrolidin-2-yl)propane-1-sulfonamide | Potential JAK inhibitor | Different selectivity |
| N-(Cyclohexyl)-N-(pyrrolidin-3-yl)propane-1-sulfonamide | Diverse pharmacological effects | Broader activity spectrum |
| (R)-N-(pyrrolidin-3-yl)propane-1-sulfonamide | Significant enzyme inhibition | Chiral nature affects binding |
This table illustrates how variations in molecular structure can lead to differences in biological activity and therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
